molecular formula C8H7ClFNO2 B13047025 5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid

5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid

Cat. No.: B13047025
M. Wt: 203.60 g/mol
InChI Key: UVILHDDURSMQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, featuring amino, chloro, fluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-Amino-3-methylbenzoic acid.

    Chlorination: The amino group is protected, and the compound is chlorinated using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF) to introduce the chlorine atom at the desired position.

    Fluorination: The protected amino group is then deprotected, and the compound is fluorinated using a fluorinating agent such as Selectfluor to introduce the fluorine atom.

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of derivatives with various functional groups.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 5-Amino-2-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid

Uniqueness

5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

5-amino-2-chloro-4-fluoro-3-methylbenzoic acid

InChI

InChI=1S/C8H7ClFNO2/c1-3-6(9)4(8(12)13)2-5(11)7(3)10/h2H,11H2,1H3,(H,12,13)

InChI Key

UVILHDDURSMQFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1F)N)C(=O)O)Cl

Origin of Product

United States

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